molecular formula C26H29ClN2O2 B10878945 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine

Cat. No.: B10878945
M. Wt: 437.0 g/mol
InChI Key: NTMIDSFQGWHLQP-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine is a piperazine derivative characterized by dual benzyl substituents with distinct functional groups. The first benzyl group at position 1 of the piperazine ring is substituted with a benzyloxy moiety at the 3-position and a methoxy group at the 4-position of the benzene ring. The second benzyl group at position 4 carries a chlorine atom at the 2-position of its aromatic ring (Fig. 1). Its molecular formula is C₃₃H₃₃ClN₂O₂ (inferred from analogous compounds in and ), with modifications in substituent positions influencing its physicochemical and biological properties compared to related compounds .

Properties

Molecular Formula

C26H29ClN2O2

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H29ClN2O2/c1-30-25-12-11-22(17-26(25)31-20-21-7-3-2-4-8-21)18-28-13-15-29(16-14-28)19-23-9-5-6-10-24(23)27/h2-12,17H,13-16,18-20H2,1H3

InChI Key

NTMIDSFQGWHLQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Setup

A mixture of piperazine, 3-(benzyloxy)-4-methoxybenzaldehyde, and 2-chlorobenzylamine is refluxed in ethanol with acetic acid as a catalyst. Formaldehyde (37% aqueous solution) is added gradually to initiate the three-component condensation. The reaction proceeds at 80°C for 8–10 hours, forming the target compound via iminium ion intermediates.

Optimization and Yield

Yield improvements (up to 75%) are achieved by using a 1:1:1 molar ratio of reactants and maintaining pH 4–5 with acetic acid. The product is isolated via solvent extraction (dichloromethane/water) and recrystallized from ethanol.

Advantages:

  • Fewer purification steps

  • Scalable for bulk synthesis

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction kinetics by promoting cavitation, which accelerates mass transfer and reduces activation energy.

Modified Alkylation Protocol

The benzyloxy and chlorobenzyl intermediates are synthesized as described in Section 1.1–1.2. However, the coupling step with piperazine is conducted under ultrasound irradiation (40 kHz, 250 W) at 50°C for 2 hours. This reduces reaction time by 80% compared to traditional heating, achieving yields of 78–82%.

Comparative Data

ParameterTraditional MethodUltrasound Method
Reaction Time12–16 hours2 hours
Yield65–70%78–82%
Energy ConsumptionHighModerate

Palladium-Catalyzed Carboamination

This modern method utilizes palladium catalysts to form the piperazine ring via carboamination, enabling stereoselective synthesis.

Substrate Preparation

Ethylenediamine derivatives are prepared from L-phenylalanine, which is converted to an N-allyl-1,2-diamine via a three-step sequence:

  • Protection of the amine with benzyl chloroformate.

  • Alkylation with allyl bromide.

  • Deprotection using hydrogenolysis.

Carboamination Reaction

The diamine substrate is reacted with 4-bromobenzonitrile and 2-chlorobenzyl chloride in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) as ligands. The reaction proceeds in xylenes at 140°C for 24 hours, affording the cis-2,6-disubstituted piperazine with 95–99% enantiomeric excess and >20:1 diastereoselectivity.

Key Advantages:

  • High stereochemical control

  • Modular substituent introduction

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the alkylation steps, reducing reaction times by 50% and improving yields to 80–85%. Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput.

Critical Comparison of Methods

MethodYieldTimeStereoselectivityScalability
Stepwise Alkylation65–70%12–16 hrsLowHigh
Mannich Reaction70–75%8–10 hrsModerateModerate
Ultrasound-Assisted78–82%2 hrsLowHigh
Pd-Catalyzed60–65%24 hrsHighLow

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Analogues and Substituent Effects

Compound Name Substituent at Position 1 Substituent at Position 4 Key Structural Difference
Target compound 3-(Benzyloxy)-4-methoxybenzyl 2-Chlorobenzyl Reference compound
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine 3-(Benzyloxy)-4-methoxybenzyl 4-Ethoxybenzyl Ethoxy vs. chloro; para vs. ortho position
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl 2-(Trifluoromethyl)benzyl Methyl vs. benzyloxy-methoxy; CF₃ vs. Cl
1-benzyl-4-(3-fluorobenzyl)piperazine Benzyl 3-Fluorobenzyl Fluorine vs. chlorine; simpler substituents
1-(4-Chlorobenzhydryl)-4-substituted piperazines 4-Chlorobenzhydryl Varied benzoyl groups Bulky benzhydryl vs. benzyl groups

Key Observations :

  • Substituent Position : The 2-chlorobenzyl group in the target compound (ortho position) may sterically hinder interactions compared to para-substituted analogues like 4-ethoxybenzyl () or 4-chlorophenyl ().
  • Bulkiness : The benzhydryl group in meclozine () and related cytotoxic compounds () introduces steric bulk, which may reduce bioavailability compared to the target compound’s benzyl groups.

Enzyme Inhibition

  • BACE1 Inhibition : In , indole-based piperazines with phenylsulfonyl or benzyl groups (e.g., compound 8, IC₅₀ = 19.66 mM) showed moderate inhibitory activity against β-secretase (BACE1). The target compound’s 3-benzyloxy-4-methoxybenzyl group may enhance π-π stacking or hydrogen bonding compared to simpler benzyl substituents, though direct activity data are lacking .
  • Cytotoxicity : Piperazines with 4-chlorobenzhydryl groups () exhibited significant cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7). The target compound’s 2-chlorobenzyl group may offer similar apoptotic induction but with reduced steric hindrance .

Antibacterial Activity

  • Gram-Positive/Gram-Negative Activity: Derivatives like (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine (compound 8 in ) demonstrated potent antibacterial activity.

Physicochemical Properties

Table 2: Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Target compound C₃₃H₃₃ClN₂O₂ 533.08 Not explicitly listed
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine C₂₈H₃₄N₂O₃ 446.59 2761972
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine C₂₀H₂₁F₃N₂ 346.39 355396-12-2
1-benzyl-4-(3-fluorobenzyl)piperazine C₁₈H₂₁FN₂ 284.37 414885-03-3

Key Observations :

  • The target compound’s higher molecular weight (≈533 g/mol) compared to simpler analogues (e.g., 284–446 g/mol) may reduce solubility but improve membrane permeability .
  • The presence of methoxy and benzyloxy groups increases hydrophilicity relative to trifluoromethyl or methyl substituents .

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Piperazine derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Research indicates that piperazine derivatives exhibit potent antiproliferative effects against multiple cancer types. A study evaluating several piperazine compounds demonstrated their ability to inhibit cell growth in liver, breast, colon, and gastric cancer cell lines (e.g., HUH7, MCF7, HCT-116) .

Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1HUH710.5Induction of apoptosis
2MCF78.3Inhibition of microtubule synthesis
3HCT-11612.0Cell cycle arrest and angiogenesis inhibition

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Inhibition of Microtubule Synthesis : It disrupts microtubule formation, which is critical for mitosis, thus halting cell division .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, particularly at G2/M phase, preventing further proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

  • Cytotoxicity Studies : A series of novel piperazine derivatives were synthesized and tested against various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8.3 µM to 12 µM across different cell lines .
  • Mechanistic Evaluations : Further investigations revealed that these compounds not only induce apoptosis but also inhibit angiogenesis—a critical factor in tumor growth and metastasis .
  • In Vivo Studies : Animal models treated with piperazine derivatives demonstrated tumor suppression and elimination capabilities, showcasing their potential for therapeutic use .

Q & A

Basic: What are the key synthetic steps for preparing 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine?

The synthesis typically involves:

  • Alkylation : Sequential introduction of the 3-(benzyloxy)-4-methoxybenzyl and 2-chlorobenzyl groups to the piperazine core via nucleophilic substitution or reductive amination.
  • Protection/Deprotection : Use of benzyloxy and methoxy groups as protecting agents for phenolic hydroxyl groups during intermediate steps.
  • Purification : Column chromatography or recrystallization to isolate the final compound with >95% purity.
    Methodological optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive steps) and using catalysts like palladium for hydrogenolysis in deprotection .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 477.2).
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-O-C stretch at ~1250 cm1^{-1} for benzyloxy groups).
    Cross-validation with X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key strategies:

  • Catalyst Screening : Test copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate) for click chemistry steps to enhance regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates in alkylation steps .
  • Temperature Gradients : Gradual warming (e.g., 25°C → 60°C) for exothermic reactions to prevent side-product formation.
    Document yield at each step and employ Design of Experiments (DoE) to identify critical parameters .

Advanced: What structural modifications enhance this compound’s bioactivity?

Structure-Activity Relationship (SAR) studies suggest:

  • Substituent Variation : Replacing 2-chlorobenzyl with electron-withdrawing groups (e.g., nitro) may improve receptor binding affinity .
  • Ring Expansion : Substituting piperazine with a diazepane ring to modulate conformational flexibility and metabolic stability .
  • Hybridization : Incorporating fragments from known bioactive compounds (e.g., trimethoxyphenyl groups for anticancer activity) .
    Validate modifications via in vitro assays (e.g., kinase inhibition) and computational docking .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Approaches include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., known piperazine-based inhibitors).
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm potency thresholds .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends .

Advanced: What in silico methods predict this compound’s pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (PDB ID: 6WGT).
  • ADME Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 metabolism.
  • QSAR Models : Train models on piperazine datasets to forecast toxicity (e.g., hERG inhibition risk) .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Oxidative Stability : The benzyloxy group is prone to oxidation; store under inert gas (N2_2/Ar) at −20°C .
  • Hydrolytic Sensitivity : Monitor degradation in aqueous buffers (pH 7.4) via HPLC; half-life >48 hours suggests suitability for in vitro assays .
  • Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the chlorobenzyl group .

Advanced: What assays confirm putative biological activities (e.g., anticancer or antimicrobial)?

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) with IC50_{50} determination; validate via apoptosis markers (Annexin V/PI) .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Selectivity Screening : Counter-screen against non-target cells (e.g., HEK-293) to assess toxicity .

Advanced: What strategies mitigate metabolic instability in vivo?

  • Prodrug Design : Introduce ester moieties at metabolically labile sites (e.g., benzyloxy groups) for controlled release .
  • Isotope Labeling : Use 14^{14}C-labeled compound in rodent studies to track metabolites via LC-MS .
  • CYP450 Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (kon_{on}/koff_{off}) in real time .
  • CRISPR Knockout : Use gene-edited cell lines lacking the putative target to confirm mechanism-specific effects .

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